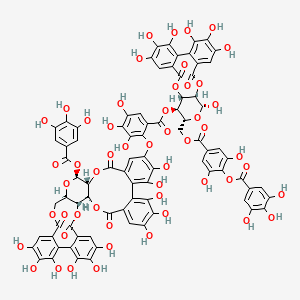

Nobotanin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nobotanin B is a natural product found in Bredia fordii, Pleroma urvilleanum, and other organisms with data available.

Aplicaciones Científicas De Investigación

Neuroprotective Effects

Mechanism of Action:

Nobotanin B has been shown to inhibit poly(ADP-ribose) glycohydrolase, which plays a crucial role in neuronal cell death induced by oxidative stress. In studies, it significantly reduced cell death caused by hydrogen peroxide and excitotoxic agents such as NMDA (N-methyl-D-aspartate). Specifically, at a concentration of 10 µM, this compound reduced NMDA-induced neuronal death by approximately 50%, demonstrating its potency as a neuroprotective agent compared to other compounds like gallotannin and benzamide .

Case Studies:

- In vitro studies indicated that this compound effectively protected astrocytes from oxidative death induced by hydrogen peroxide, achieving over 50% reduction in cell death at 2 µM concentration .

- Further research suggested its potential in preventing brain damage following strokes and other injuries, highlighting its relevance in neurodegenerative disease therapies .

Antioxidant Properties

This compound exhibits significant antioxidant activity, which is critical in mitigating oxidative stress-related cellular damage. Its ability to scavenge free radicals contributes to its protective effects against various forms of cellular injury.

Research Findings:

- This compound was found to be more effective than gallotannin in protecting against oxidative damage induced by reactive oxygen species (ROS), showcasing its potential as a therapeutic agent for conditions associated with oxidative stress .

Therapeutic Potential in Cancer

There is emerging evidence that this compound may have anticancer properties. Its mechanism involves modulation of cellular pathways related to apoptosis and proliferation.

Inhibition of Tumor Growth:

- Research indicates that this compound can suppress gene expression associated with tumor growth and metastasis, particularly in mammary tumor models . The compound demonstrated concentration-dependent inhibition of glucocorticoid-induced de-poly(ADP-ribosyl)ation, which is linked to cancer progression.

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Mechanism:

- The compound's ability to modulate inflammatory pathways can help reduce tissue damage during inflammatory responses. This is particularly relevant in conditions where inflammation exacerbates tissue injury and contributes to disease progression .

Summary Table of Applications

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Neuroprotection | Inhibition of poly(ADP-ribose) glycohydrolase | Reduces neuronal death by ~50% at 10 µM concentration |

| Antioxidant Activity | Scavenging free radicals | More effective than gallotannin in reducing oxidative damage |

| Cancer Therapeutics | Modulation of apoptosis and proliferation pathways | Suppresses mammary tumor gene expression |

| Anti-inflammatory Effects | Modulation of inflammatory pathways | Reduces tissue damage during inflammation |

Propiedades

Número CAS |

104696-16-4 |

|---|---|

Fórmula molecular |

C82H56O52 |

Peso molecular |

1873.3 g/mol |

Nombre IUPAC |

[(10R,11R,13R,14R,15S)-13-[[3,5-dihydroxy-4-(3,4,5-trihydroxybenzoyl)oxybenzoyl]oxymethyl]-3,4,5,11,20,21,22-heptahydroxy-8,17-dioxo-9,12,16-trioxatetracyclo[16.4.0.02,7.010,15]docosa-1(22),2,4,6,18,20-hexaen-14-yl] 3,4,5-trihydroxy-2-[[(1R,2S,19R,20S,22R)-7,8,9,12,13,28,29,30,33,34,35-undecahydroxy-4,17,25,38-tetraoxo-20-(3,4,5-trihydroxybenzoyl)oxy-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-14-yl]oxy]benzoate |

InChI |

InChI=1S/C82H56O52/c83-26-1-17(2-27(84)47(26)95)72(112)127-64-36(93)5-16(6-37(64)94)71(111)122-14-39-65(67-69(81(121)125-39)132-78(118)23-11-34(91)52(100)59(107)44(23)43-21(76(116)130-67)9-32(89)51(99)58(43)106)129-80(120)25-12-35(92)54(102)62(110)63(25)124-38-13-24-46(61(109)55(38)103)45-22(10-33(90)53(101)60(45)108)77(117)131-68-66-40(126-82(70(68)133-79(24)119)134-73(113)18-3-28(85)48(96)29(86)4-18)15-123-74(114)19-7-30(87)49(97)56(104)41(19)42-20(75(115)128-66)8-31(88)50(98)57(42)105/h1-13,39-40,65-70,81-110,121H,14-15H2/t39-,40-,65-,66-,67+,68+,69-,70-,81-,82+/m1/s1 |

Clave InChI |

UPSJPQLJWPINFL-UUUNESOFSA-N |

SMILES |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

SMILES isomérico |

C1[C@@H]2[C@H]([C@H]3[C@H]([C@@H](O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)OC7=C(C(=C(C=C7C(=O)O[C@@H]8[C@H](O[C@H]([C@H]9[C@H]8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

SMILES canónico |

C1C2C(C3C(C(O2)OC(=O)C4=CC(=C(C(=C4)O)O)O)OC(=O)C5=CC(=C(C(=C5C6=C(C(=C(C=C6C(=O)O3)O)O)O)O)O)OC7=C(C(=C(C=C7C(=O)OC8C(OC(C9C8OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O9)O)O)O)O)O)O)O)COC(=O)C2=CC(=C(C(=C2)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O)O)O)O)OC(=O)C2=CC(=C(C(=C2C2=C(C(=C(C=C2C(=O)O1)O)O)O)O)O)O |

Key on ui other cas no. |

104696-16-4 |

Sinónimos |

nobotanin B |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.